An In-depth Technical Guide to (1-Ethylpiperidin-4-YL)methanol
An In-depth Technical Guide to (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethylpiperidin-4-YL)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent feature in numerous pharmacologically active compounds, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of (1-Ethylpiperidin-4-YL)methanol. Due to the limited availability of experimental data for this specific compound, this guide incorporates predictive data and information from closely related analogs to offer a thorough profile for research and development purposes.
Chemical Properties
Table 1: Chemical and Physical Properties of (1-Ethylpiperidin-4-YL)methanol
| Property | Value | Source |
| IUPAC Name | (1-Ethylpiperidin-4-yl)methanol | - |
| Synonyms | 1-Ethyl-4-(hydroxymethyl)piperidine | - |
| CAS Number | 1256643-15-8 | - |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | Calculated |
| Monoisotopic Mass | 143.13101 Da | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Predicted XlogP | 0.7 | [1] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of (1-Ethylpiperidin-4-YL)methanol is not widely available. However, a common and effective method for the synthesis of N-alkylated piperidine derivatives is through reductive amination or the reduction of a corresponding ester. A plausible synthetic route, adapted from the synthesis of the analogous compound 1-methyl-4-piperidinemethanol, is outlined below.[2]
2.1. Proposed Synthesis of (1-Ethylpiperidin-4-YL)methanol
The synthesis can be envisioned in two primary steps: the N-ethylation of a suitable piperidine precursor followed by the reduction of a carboxylate group to a hydroxymethyl group, or a one-pot reductive amination. A potential precursor for this synthesis is ethyl piperidine-4-carboxylate.
Experimental Protocol: Reduction of Ethyl 1-ethylpiperidine-4-carboxylate
This protocol is a hypothetical adaptation based on the synthesis of similar compounds.
Materials:
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Ethyl 1-ethylpiperidine-4-carboxylate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Water
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Anhydrous magnesium sulfate or sodium sulfate
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Standard laboratory glassware and work-up equipment
Procedure:
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A solution of ethyl 1-ethylpiperidine-4-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
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The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended).
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Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
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The resulting precipitate is filtered off, and the organic layer is separated.
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The aqueous layer is extracted with diethyl ether.
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The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude (1-Ethylpiperidin-4-YL)methanol.
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Purification can be achieved by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons (complex multiplets), and the hydroxymethyl group (a doublet and a broad singlet for the hydroxyl proton).
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¹³C NMR: The carbon NMR spectrum will likely display signals for the two carbons of the ethyl group, the five distinct carbons of the piperidine ring, and the carbon of the hydroxymethyl group.
3.2. Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1383.[1]
3.3. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the alkyl groups will appear in the 2800-3000 cm⁻¹ region. C-O stretching is expected around 1050 cm⁻¹.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been directly attributed to (1-Ethylpiperidin-4-YL)methanol in the searched literature, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological effects. These compounds are key components in many drugs targeting the central nervous system and other biological systems.
4.1. Potential Pharmacological Relevance
Piperidine-containing molecules have been investigated for their potential as:
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Anticancer Agents: Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. They can modulate key signaling pathways such as the PI3K/Akt and NF-κB pathways.
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Neuroprotective Agents: Certain piperidine alkaloids have demonstrated neuroprotective effects, potentially through the modulation of pathways related to oxidative stress and inflammation.
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Analgesics: The piperidine structure is a core component of many opioid analgesics.
4.2. Signaling Pathways
Based on the activities of related compounds, (1-Ethylpiperidin-4-YL)methanol could potentially interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway that is often modulated by piperidine derivatives in the context of cancer therapy.
Safety and Handling
Specific safety data for (1-Ethylpiperidin-4-YL)methanol is not available. However, based on the safety profiles of similar piperidine and methanol-containing compounds, the following precautions should be observed:
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Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
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First Aid: In case of contact with eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, do not induce vomiting and seek immediate medical attention.[3]
Conclusion
(1-Ethylpiperidin-4-YL)methanol is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on this specific molecule is scarce, its structural similarity to a wide range of biologically active piperidine derivatives suggests it may possess interesting pharmacological properties. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and an overview of the potential biological contexts in which it could be studied. Further experimental validation of its physical, chemical, and biological properties is necessary to fully elucidate its potential.
